ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate
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Overview
Description
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves a multi-step process. One common method includes the reaction of ethyl carbamate with an appropriate aldehyde and dichlorophosphite in benzene, followed by hydrolysis . The reaction conditions often require cooling the mixture to below 10°C, followed by refluxing and subsequent purification steps such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .
Scientific Research Applications
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(N-ethoxycarbonylamino)phenylmethylphosphonate: Similar in structure but contains a phosphonate group instead of a carbamate.
Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate: Similar but lacks the phenyl group.
Uniqueness
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is unique due to its combination of carbamate and phenyl groups, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
6629-02-3 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
InChI Key |
KKKHTSGQCNCGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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